Cartap hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

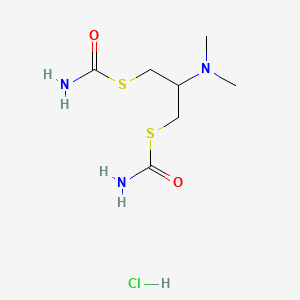

Structure

3D Structure of Parent

Properties

IUPAC Name |

S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S2.ClH/c1-10(2)5(3-13-6(8)11)4-14-7(9)12;/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHXTAQSSIEBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSC(=O)N)CSC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15263-53-3 (Parent) | |

| Record name | Cartap hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9058315 | |

| Record name | Cartap hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Slightly hygroscopic; [HSDB] White, odorless, crystalline solid; [MSDSonline] | |

| Record name | Cartap hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water at 25 °C, approx 200 g/l. Very slightly soluble in methanol and ethanol. Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane. | |

| Record name | CARTAP HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystalline, slightly hygroscopic solid | |

CAS No. |

15263-52-2, 22042-59-7 | |

| Record name | Cartap hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cartap hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cartap hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cartap hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 22042-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARTAP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWO0R06728 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARTAP HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

179 °C to 181 °C (with decomposition) | |

| Record name | CARTAP HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cartap Hydrochloride on Nicotinic Acetylcholine Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cartap hydrochloride is a widely used insecticide that functions primarily through the antagonism of nicotinic acetylcholine receptors (nAChRs), which are critical for synaptic transmission in the insect central nervous system. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, its metabolic activation to nereistoxin, and its interaction with nAChRs. The document details the non-competitive, open-channel blocking mechanism and presents quantitative data on its potency. Furthermore, it outlines the detailed experimental protocols used to elucidate this mechanism, including radioligand binding assays and electrophysiological techniques. Visual diagrams are provided to illustrate key pathways and experimental workflows, offering a complete resource for researchers in neurotoxicology and insecticide development.

Introduction to this compound and Nicotinic Acetylcholine Receptors

This compound is a synthetic insecticide derived from nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda.[1] It is effective against a variety of chewing and sucking insect pests.[2] Its primary mode of action is the disruption of neurotransmission by targeting nicotinic acetylcholine receptors.

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast excitatory synaptic transmission in the insect central nervous system.[3] These receptors are pentameric structures composed of five subunits arranged around a central ion pore.[2] The binding of the neurotransmitter acetylcholine (ACh) to the extracellular domain of the receptor induces a conformational change that opens the ion channel, allowing the influx of cations and leading to neuronal depolarization. The diverse subunit composition of nAChRs across different species and even within the same organism gives rise to a wide range of pharmacological profiles.

Core Mechanism of Action

The insecticidal activity of this compound is primarily attributed to its action on nAChRs, where it functions as a non-competitive antagonist.[3] This mechanism involves a dual-action pathway: direct action of cartap and its metabolic conversion to the more potent nereistoxin.

Metabolic Activation of Cartap to Nereistoxin

This compound is considered a pro-insecticide, as it undergoes metabolic conversion to nereistoxin in both plants and insects. This bioactivation process involves hydrolysis of the thiocarbamate groups, followed by oxidation to form the cyclic disulfide structure of nereistoxin. This conversion is crucial for its full insecticidal effect.

Non-Competitive Antagonism and Channel Block

Both cartap and its metabolite nereistoxin act as non-competitive antagonists of insect nAChRs. Unlike competitive antagonists that bind to the acetylcholine binding site, nereistoxin analogues block the ion channel pore directly. This is supported by evidence showing that they do not compete with agonists like imidacloprid for the ACh binding site but do displace radiolabeled open channel blockers such as [³H]thienylcyclohexylpiperidine ([³H]TCP). This action physically obstructs the flow of ions, even when acetylcholine is bound to the receptor, thereby preventing depolarization of the postsynaptic membrane and leading to paralysis of the insect. While cartap acts as a channel blocker, some evidence suggests that nereistoxin may also have a secondary, weaker interaction with the agonist binding site.

Quantitative Data

The potency of this compound and its metabolites has been quantified using various assays. The following tables summarize key findings from toxicological and receptor binding studies.

Table 1: Toxicological Potency of this compound

| Test Organism | Assay Duration | EC₅₀ | Reference |

|---|---|---|---|

| Apis mellifera | 30 minutes | 4.9 mg/L |

| Apis mellifera | 24 hours | 5.2 µg/L | |

Table 2: Receptor Binding and Inhibition Data

| Compound | Receptor/Preparation | Assay | Value | Reference |

|---|---|---|---|---|

| Nereistoxin | Apis mellifera nAChR | [³H]TCP displacement | IC₅₀ = 79 nM | |

| Cartap | Apis mellifera nAChR | [³H]TCP displacement | IC₅₀ = 82 nM | |

| Nereistoxin | Apis mellifera nAChR | [³H]imidacloprid displacement | IC₅₀ = 2,100 nM |

| Cartap | Apis mellifera nAChR | [³H]imidacloprid displacement | > 100,000 nM | |

Experimental Protocols

The mechanism of action of this compound on nAChRs has been elucidated through a combination of radioligand binding assays and electrophysiological studies.

Radioligand Binding Assays

These assays are used to determine the binding affinity of cartap and nereistoxin to specific sites on the nAChR.

5.1.1 Preparation of Insect Neuronal Membranes

-

Tissue Dissection: Dissect the heads of the target insect species (e.g., honeybees, houseflies) on ice.

-

Homogenization: Homogenize the tissue in a cold buffer solution (e.g., Tris-HCl with protease inhibitors) using a glass-Teflon homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.

-

Membrane Pellet Collection: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Washing and Resuspension: Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL. Store at -80°C until use.

5.1.2 [³H]TCP Displacement Assay for Channel Site Binding

-

Incubation: In a microtiter plate, incubate the insect neuronal membrane preparation with a fixed concentration of [³H]TCP (a radiolabeled open channel blocker) and varying concentrations of the test compound (cartap or nereistoxin).

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specified time (e.g., 60 minutes) at room temperature.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]TCP) by non-linear regression analysis.

Electrophysiological Assays

These techniques directly measure the effect of cartap on the function of nAChRs by recording the ion currents flowing through the channels.

5.2.1 Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject the oocytes with cRNA encoding the specific insect nAChR subunits of interest.

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impaling: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Agonist Application: Apply a pulse of acetylcholine to activate the nAChRs and record the resulting inward current.

-

Antagonist Application: Co-apply cartap or nereistoxin with acetylcholine and record the inhibition of the acetylcholine-induced current.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist to determine the percentage of inhibition and calculate the IC₅₀.

5.2.2 Patch-Clamp Recording from Cultured Insect Neurons

-

Cell Culture: Culture neurons dissociated from the central nervous system of the target insect.

-

Recording Pipette: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an intracellular-like solution.

-

Giga-seal Formation: Gently press the pipette against the membrane of a neuron and apply suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the neuron's membrane potential at a holding potential.

-

Drug Application: Use a rapid perfusion system to apply acetylcholine and the test compounds to the neuron.

-

Current Recording and Analysis: Record the nAChR-mediated currents and analyze the inhibitory effects of cartap as described for the TEVC method.

Conclusion

This compound exerts its insecticidal effect through a well-defined mechanism of action on nicotinic acetylcholine receptors. As a pro-insecticide, it is metabolized to the more active nereistoxin. Both compounds act as non-competitive antagonists, physically blocking the ion channel of insect nAChRs. This mode of action is distinct from that of other major classes of insecticides, such as neonicotinoids, which act as agonists at the acetylcholine binding site. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the pharmacology of nereistoxin analogues and the development of novel insecticides targeting nAChRs. The use of radioligand binding and electrophysiological assays remains critical for characterizing the interactions of these compounds with their molecular target.

References

An In-depth Technical Guide to Cartap Hydrochloride: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap hydrochloride is a synthetic insecticide derived from nereistoxin, a naturally occurring neurotoxin isolated from the marine annelid Lumbriconereis heteropoda. First introduced in 1967, it is effective against a wide range of chewing and sucking insect pests, particularly Lepidoptera and Coleoptera.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug and pesticide development.

Chemical Structure and Identification

This compound is the hydrochloride salt of Cartap. The systematic IUPAC name is S,S′-[2-(dimethylamino)trimethylene] bis(thiocarbamate) hydrochloride.[2]

-

Molecular Weight: 273.80 g/mol [4]

-

CAS Number: 15263-52-2

-

Synonyms: Cartap HCl, Caldan, Padan

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Appearance | Colorless crystalline, slightly hygroscopic solid | |

| Melting Point | 179 - 181 °C (with decomposition) | |

| Boiling Point | 407.2 °C at 760 mmHg | |

| Solubility in Water | Approximately 200 g/L at 25 °C | |

| Solubility in Organic Solvents | Very slightly soluble in methanol and ethanol; Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane. | |

| pKa | 7.61 (base) | |

| Vapor Pressure | 7.7 x 10⁻⁷ mmHg at 25 °C | |

| Stability | Stable in acidic conditions; hydrolyzed in neutral or alkaline media. |

Mode of Action and Signaling Pathway

This compound acts as a systemic insecticide with both stomach and contact action. Its primary mode of action is the non-competitive blockade of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This blockade disrupts cholinergic neurotransmission, leading to paralysis and eventual death from starvation as the insects cease to feed.

Cartap itself is a pro-insecticide that is metabolized in the insect's body to the active compound, nereistoxin. Nereistoxin is the actual agent that binds to and blocks the ion channel of the nAChRs.

Metabolic Pathway

In both insects and mammals, this compound is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of the thiocarbamate groups and subsequent oxidation to form nereistoxin and its derivatives. Further metabolism can lead to N-demethylation and the formation of various other metabolites that are eventually excreted.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves a multi-step process starting from 1,3-dichloro-2-propanol. The following is a representative, though generalized, protocol.

Materials:

-

1,3-dichloro-2-propanol

-

Dimethylamine

-

Sodium thiocyanate

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvents (e.g., methanol, isopropanol)

Procedure:

-

Amination: React 1,3-dichloro-2-propanol with dimethylamine in an aqueous or alcoholic solution to form 1,3-dichloro-2-(dimethylamino)propane. This reaction is typically carried out at a controlled temperature.

-

Thiocyanation: The resulting 1,3-dichloro-2-(dimethylamino)propane is then reacted with sodium thiocyanate in a suitable solvent. This step substitutes the chlorine atoms with thiocyanate groups to yield 2-(dimethylamino)-1,3-propanedithiocyanate.

-

Hydrolysis and Salt Formation: The dithiocyanate intermediate is hydrolyzed under acidic conditions using hydrochloric acid. This step converts the thiocyanate groups to thiocarbamate groups and forms the hydrochloride salt of Cartap.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as methanol/isopropanol, to yield the final crystalline product.

Analytical Method for Residue Analysis (GC-FPD)

This protocol outlines a general procedure for the determination of this compound residues in environmental or biological samples using Gas Chromatography with a Flame Photometric Detector (GC-FPD).

Materials:

-

Sample matrix (e.g., soil, water, plant tissue)

-

Hydrochloric acid (for extraction)

-

Sodium hydroxide (for pH adjustment)

-

Nickel(II) chloride (for derivatization)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate (for drying)

-

GC-FPD system with a suitable capillary column

Procedure:

-

Extraction:

-

Homogenize the sample if necessary.

-

Extract a known weight or volume of the sample with a dilute solution of hydrochloric acid. This is typically done by shaking or sonication.

-

Centrifuge the mixture and collect the acidic aqueous supernatant.

-

-

Derivatization:

-

Adjust the pH of the aqueous extract to basic conditions (pH > 8) using sodium hydroxide.

-

Add a solution of nickel(II) chloride to catalyze the conversion of Cartap to nereistoxin.

-

Incubate the reaction mixture at a controlled temperature for a specific time to ensure complete derivatization.

-

-

Liquid-Liquid Extraction (LLE):

-

Extract the nereistoxin from the aqueous solution into an organic solvent like dichloromethane or ethyl acetate.

-

Repeat the extraction process multiple times to ensure quantitative recovery.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a small, known volume using a rotary evaporator or a gentle stream of nitrogen.

-

-

GC-FPD Analysis:

-

Inject an aliquot of the concentrated extract into the GC-FPD system.

-

The FPD is typically operated in sulfur mode for selective detection of the sulfur-containing nereistoxin.

-

Quantify the concentration of Cartap in the original sample by comparing the peak area of the derivatized analyte to a calibration curve prepared from certified reference standards of this compound that have undergone the same derivatization procedure.

-

Conclusion

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mode of action, and analytical methodologies for this compound. The information presented, including the structured data tables and detailed diagrams, is intended to be a valuable resource for professionals engaged in research and development in the fields of agriculture, environmental science, and toxicology. The provided experimental protocols offer a foundation for the synthesis and analysis of this important insecticide, facilitating further study and application.

References

Toxicological Profile of Cartap Hydrochloride in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap hydrochloride is a synthetic insecticide derived from nereistoxin, a naturally occurring neurotoxin isolated from the marine annelid Lumbriconereis heteropoda.[1] As a nereistoxin analogue, it is primarily used to control chewing and sucking insect pests on a variety of crops, including rice, vegetables, and fruits.[2] Its mode of action involves the blockage of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and subsequent death.[3] In mammals, this compound is rapidly metabolized to nereistoxin.[2] This document provides a comprehensive overview of the toxicological profile of this compound in mammalian species, summarizing key findings on its acute, sub-chronic, and chronic toxicity, as well as its effects on reproduction, development, genetic material, and the nervous system.

Acute Toxicity

This compound exhibits moderate acute toxicity in mammals upon oral and dermal exposure. The clinical signs of acute poisoning include nausea, vomiting, salivation, tremors, spasms, and dyspnea.[4] In severe cases, respiratory failure and convulsions may occur.

Table 1: Acute Toxicity of this compound in Mammals

| Species | Route | Parameter | Value (mg/kg bw) | Reference |

| Rat (Male) | Oral | LD50 | 345 | |

| Rat (Female) | Oral | LD50 | 325 | |

| Rat | Oral | LD50 | 200 - 412 | |

| Mouse | Oral | LD50 | 165 - 225 | |

| Monkey | Oral | LD50 | 100 - 200 | |

| Rat | Dermal | LD50 | > 1000 | |

| Mouse | Dermal | LD50 | > 1000 | |

| Rat | Inhalation | LC50 (6h) | > 0.54 mg/L |

Sub-chronic and Chronic Toxicity

Repeated dose studies in rodents have been conducted to evaluate the long-term effects of this compound. In a 2-year feeding study in rats, a No-Observed-Adverse-Effect-Level (NOAEL) of 10 mg/kg/day was established, with reductions in body weight observed at higher doses. Similarly, a 1.5-year study in mice determined a NOAEL of 20 mg/kg bw per day. A two-year chronic toxicity study in monkeys established a NOAEL of 3.0 mg/kg bw/day.

Table 2: Sub-chronic and Chronic Toxicity of this compound in Mammals

| Species | Duration | Route | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Rat | 2 years | Oral (diet) | 10 | Reduction in body weight at higher doses (20 and 40 mg/kg/day). No pathological alterations at the NOAEL. | |

| Mouse | 1.5 years | Oral (diet) | 20 | No significant adverse effects reported at the NOAEL. | |

| Monkey | 2 years | Oral | 3.0 | The lowest NOAEL observed in chronic studies. | |

| Rat | 3 months | Oral (diet) | 50 | No significant changes in urine, blood, and tissues at this dose. |

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. In a 2-year feeding study with rats, there was no evidence of a compound-related increase in tumor incidence. The Food Safety Commission of Japan has also concluded that this compound has no carcinogenicity.

Table 3: Carcinogenicity of this compound in Mammals

| Species | Duration | Route | Dose Levels Tested | Findings | Reference |

| Rat | 2 years | Oral (diet) | Up to 40 mg/kg bw/day | No marked inter-group differences in tumor incidence. | |

| Mouse | 1.5 years | Oral (diet) | Not specified | No evidence of carcinogenicity reported. |

Genotoxicity

This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results have consistently been negative, indicating a lack of mutagenic and clastogenic activity.

Table 4: Genotoxicity of this compound

| Assay | System | Results | Reference |

| Ames Test (S. typhimurium and E. coli) | In vitro | Negative | |

| DNA Repair Assay (Bacillus subtilis) | In vitro | Negative | |

| Chromosome Aberration Test (Mouse) | In vivo | Negative | |

| Chromosome Aberration Test (Rat) | In vivo | Negative | |

| Dominant Lethal Test (Mouse) | In vivo | Negative |

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits. In a two-generation reproduction study in rats, no adverse effects on reproductive parameters were observed at dietary levels up to 100 ppm. Developmental toxicity studies in mice and rats did not reveal any teratogenic activity at doses that were not maternally toxic.

Table 5: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | Route | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Rat | 2-Generation Reproduction | Oral (diet) | 100 ppm (approx. 5 mg/kg bw/day) | No adverse effects on reproduction. | |

| Rat | Developmental Toxicity | Oral (gavage) | 50 (Maternal and Developmental) | No teratogenic or fetotoxic effects. | |

| Mouse | Developmental Toxicity | Oral (gavage) | 50 (Maternal and Developmental) | No teratogenic or fetotoxic effects. | |

| Rabbit | Developmental Toxicity | Oral (gavage) | 10 (Maternal and Developmental) | No teratogenic or fetotoxic effects. |

Neurotoxicity

The primary mechanism of this compound's toxicity is through its action on the nervous system. It functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), blocking cholinergic transmission in the central nervous system. An acute neurotoxicity study in rats established a NOAEL of 10 mg/kg bw/day.

Table 6: Neurotoxicity of this compound

| Species | Study Type | Route | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Rat | Acute Neurotoxicity | Oral | 10 | Based on general pharmacology data. |

Signaling Pathway of this compound

Caption: Mechanism of this compound neurotoxicity.

Metabolism and Pharmacokinetics

In mammals, this compound is rapidly absorbed and metabolized. The primary metabolic pathway involves the conversion of Cartap to nereistoxin. Nereistoxin is then further metabolized through hydrolysis of the carbonyl carbon and oxidation of the sulfur atom, with subsequent N-demethylation of thiomethyl derivatives. The metabolites are primarily excreted in the urine, and there is no significant accumulation in tissues.

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound in mammals.

Experimental Protocols

The toxicological evaluation of this compound has been conducted following standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

90-Day Sub-chronic Oral Toxicity Study in Rodents (based on OECD 408)

-

Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are randomized into control and treatment groups, with an equal number of males and females in each group.

-

Dose Administration: The test substance is administered orally, usually via gavage or mixed in the diet, for 90 consecutive days. At least three dose levels and a concurrent control group are used.

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmological Examination: Performed before the start of the study and at termination.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.

-

-

Data Analysis: Statistical methods are used to analyze the data and determine a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Workflow for a 90-Day Oral Toxicity Study

Caption: Workflow for a 90-day oral toxicity study.

Conclusion

This compound exhibits moderate acute toxicity in mammals. Long-term exposure studies have established No-Observed-Adverse-Effect-Levels for chronic toxicity, carcinogenicity, reproductive toxicity, and developmental toxicity. It is not genotoxic. The primary toxicological concern is its neurotoxicity, which is a result of its antagonistic action on nicotinic acetylcholine receptors. The rapid metabolism and excretion of this compound in mammals limit its potential for bioaccumulation. The comprehensive toxicological data available provide a basis for risk assessment and the establishment of safe exposure levels for this insecticide.

References

Cartap Hydrochloride: A Technical Overview for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, mechanism of action, and toxicological profile of the insecticide Cartap Hydrochloride.

Chemical Identity

This compound is a nereistoxin analogue insecticide used to control a variety of chewing and sucking pests.[1] Its chemical identity is defined by the following International Union of Pure and Applied Chemistry (IUPAC) name and Chemical Abstracts Service (CAS) number.

| Identifier | Value |

| IUPAC Name | S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate;hydrochloride[2][3] |

| CAS Number | 15263-52-2[4][5] |

| Alternative IUPAC Name | S,S′-[2-(dimethylamino)trimethylene] bis(thiocarbamate) hydrochloride |

| Alternative CAS Number | 22042-59-7 (unspecified hydrochloride) |

Mechanism of Action

This compound functions primarily as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. This action blocks synaptic transmission, leading to paralysis and eventual death of the insect. While it is often considered a pro-insecticide that converts to nereistoxin, studies have shown that cartap itself can directly block the nAChR channel.

A secondary mechanism of action has been proposed, involving the disruption of calcium homeostasis. This hypothesis suggests that this compound inhibits the binding of ryanodine to the Ca2+ release channel in the sarcoplasmic reticulum in a dose-dependent manner. This inhibition, coupled with the promotion of extracellular Ca2+ influx and induction of internal Ca2+ release, leads to persistent muscle contraction and paralysis.

Toxicological Data

This compound is classified as a moderately hazardous insecticide. The following table summarizes key toxicological data.

| Parameter | Value | Species | Reference |

| Oral LD₅₀ | 100-200 mg/kg | Monkey |

Experimental Protocols

Radioligand Binding Assay for nAChR

Objective: To determine the binding affinity of this compound to the nicotinic acetylcholine receptor.

Methodology:

-

Prepare membrane fractions from honeybee (Apis mellifera) heads.

-

Incubate the membrane preparation with a radiolabeled ligand that binds to the nAChR, such as [³H]thienylcyclohexylpiperidine, which targets the non-competitive blocker site.

-

Add varying concentrations of this compound to the incubation mixture to compete with the radioligand for binding.

-

After incubation, separate the bound and free radioligand using a filtration method.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which is a measure of its binding affinity.

In Vivo Toxicity Study in Earthworms

Objective: To assess the ecotoxicity of this compound on a non-target organism, the earthworm Perionyx excavatus.

Methodology:

-

Acclimate earthworms (Perionyx excavatus) to laboratory conditions.

-

Prepare soil microcosms with varying sublethal concentrations of this compound (e.g., 2 ppm, 5 ppm, and 10 ppm) and a control group with no pesticide.

-

Introduce a known number and weight of earthworms into each microcosm.

-

Maintain the microcosms for a set period (e.g., 30 days) under controlled temperature and pH conditions.

-

At regular intervals, monitor and record survivability, changes in body weight, and feeding rate.

-

At the end of the experiment, analyze the data to determine the dose-dependent effects of this compound on the physiological parameters of the earthworms.

Conclusion

This technical guide provides a comprehensive overview of this compound for researchers and scientists. The information presented on its chemical identity, dual mechanisms of action involving both nicotinic acetylcholine receptors and calcium channels, and toxicological profile offers a solid foundation for further investigation. The detailed experimental protocols serve as a practical starting point for studies on its efficacy, safety, and environmental impact.

References

- 1. This compound - Broad-spectrum systemic insecticide |News|Agripesticide [agripesticide.com]

- 2. A brief analysis of the pesticide this compound|News|Agripesticide [agripesticide.com]

- 3. irac-online.org [irac-online.org]

- 4. This compound: Raising the level of safe and sustainable farmin – Kingelong Việt Nam [kingelong.com.vn]

- 5. Nereistoxin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility and Stability of Cartap Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Cartap hydrochloride, a nereistoxin analogue insecticide. The information presented herein is intended to support research, development, and analytical activities related to this compound.

Executive Summary

This compound is a systemic insecticide that functions as a pro-drug, converting to the active compound nereistoxin. Its efficacy and environmental fate are significantly influenced by its solubility and stability in various solvents and conditions. This document details the solubility profile of this compound in aqueous and organic solvents, its stability under different pH, temperature, and light conditions, and provides standardized protocols for its analysis.

Solubility Profile

This compound exhibits high solubility in water, which is a key attribute for its formulation and systemic action in plants. Its solubility in organic solvents, however, is limited.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized in the table below.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 10 | 132 | |

| Water | 20 | 178 | |

| Water | 25 | ~200 | [1][2] |

| Water | 30 | 253 | |

| Methanol | 5 | 20.8 | |

| Methanol | 25 | Very slightly soluble | |

| Ethanol | 25 | Very slightly soluble | |

| Acetone | Ambient | Insoluble | |

| Diethyl Ether | Ambient | Insoluble | |

| Ethyl Acetate | Ambient | Insoluble | |

| Chloroform | Ambient | Insoluble | |

| Benzene | Ambient | Insoluble | |

| n-Hexane | Ambient | Insoluble |

Stability Profile

The stability of this compound is highly dependent on the pH of the medium. It is relatively stable in acidic conditions but undergoes rapid hydrolysis in neutral and alkaline environments.

pH-Dependent Hydrolytic Stability

This compound is stable in acidic aqueous solutions (pH 3-4). As the pH increases towards neutral and alkaline, the rate of hydrolysis to form nereistoxin and other degradation products increases significantly. At a pH of 7 and a temperature of 25°C, the half-life of this compound is approximately 10 minutes.

Thermal and Photolytic Stability

The compound is stable in storage at 40°C and 60°C for up to 3 months when stored in airtight containers at room temperature. It is also noted to be slightly hygroscopic. In aqueous solutions, this compound is susceptible to degradation by direct sunlight. On plant and soil surfaces, it undergoes rapid photodegradation, with a reported half-life ranging from 8 hours to one day.

Mechanism of Action and Signaling Pathway

This compound itself is not the active toxicant. It is a pro-drug that undergoes in vivo or environmental conversion to nereistoxin, a naturally occurring toxin. Nereistoxin then acts as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system. By blocking the ion channel of the nAChR, it prevents the transmission of nerve impulses, leading to paralysis and death of the insect.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound, as well as its quantification in various matrices.

Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubility above 10-2 g/L.

Objective: To determine the aqueous solubility of this compound at a specific temperature.

Materials:

-

This compound (analytical standard)

-

Distilled or deionized water

-

Constant temperature water bath or shaker

-

Centrifuge (thermostatted, if possible)

-

Analytical balance

-

pH meter

-

Appropriate analytical instrumentation (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a known volume of water in a glass flask.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the solution for a sufficient time to reach equilibrium (preliminary tests may be needed, but 24 hours is often adequate).

-

After equilibration, allow the solution to stand at the test temperature to let the undissolved solid settle.

-

Centrifuge the samples at the test temperature to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant for analysis.

-

Determine the concentration of this compound in the aliquot using a validated analytical method (e.g., HPLC).

-

Repeat the procedure to obtain at least three replicate measurements.

Hydrolytic Stability Assessment (Adapted from OECD Guideline 111)

This protocol determines the rate of hydrolysis as a function of pH.

Objective: To determine the hydrolysis rate and half-life of this compound at different pH values.

Materials:

-

This compound (analytical standard)

-

Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)

-

Constant temperature incubator or water bath

-

Sterile glass flasks with stoppers

-

Analytical instrumentation (e.g., HPLC-UV)

Procedure:

-

Prepare sterile aqueous buffer solutions at the desired pH values (e.g., 4, 7, and 9).

-

Add a known concentration of this compound to each buffer solution in separate sterile flasks. The concentration should be well below the solubility limit.

-

Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

-

At predetermined time intervals, withdraw an aliquot from each flask for analysis. Sampling frequency should be higher for conditions where rapid degradation is expected (e.g., pH 9).

-

Immediately analyze the concentration of the remaining this compound in each aliquot using a validated analytical method.

-

Continue the experiment until at least 90% of the substance has degraded or for a maximum of 30 days.

-

Calculate the first-order rate constant (k) and the half-life (t1/2 = ln(2)/k) for each pH value.

Analytical Methodologies

A common method for the quantification of this compound.

-

Column: C18 reverse-phase column (e.g., Kinetex 5µm, 100 mm x 4.6 mm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v). An alternative mobile phase consists of acetonitrile, water, and an acid such as phosphoric acid to maintain a low pH.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength.

-

Injection Volume: 20 µL.

-

Sample Preparation: For complex matrices like soil or plant tissue, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed prior to HPLC analysis.

A colorimetric method for the determination of this compound.

-

Derivatization: this compound is converted into a hydroxamic acid derivative using alkaline hydroxylamine, typically with heating (e.g., at 70°C for 25 minutes).

-

Complexation: The resulting hydroxamic acid is then complexed with ferric chloride (FeCl3) in an acidic medium.

-

Measurement: The absorbance of the resulting colored complex is measured at its wavelength of maximum absorbance, which is approximately 542 nm.

-

Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared from standards.

GC analysis typically requires derivatization of this compound to its more volatile and thermally stable metabolite, nereistoxin.

-

Extraction: this compound and its metabolites are extracted from the sample matrix using a dilute acid solution (e.g., hydrochloric acid).

-

Derivatization: The extracted this compound is hydrolyzed and oxidized in a basic solution to convert it quantitatively to nereistoxin.

-

Analysis: The resulting nereistoxin is then analyzed by GC, often with a flame photometric detector (FPD) or a mass spectrometer (MS) for detection. A mixed-mode cationic exchange solid-phase extraction can be used for cleanup and concentration of nereistoxin from biological fluids prior to GC-MS analysis.

Conclusion

This technical guide consolidates key data on the solubility and stability of this compound. Its high aqueous solubility and pH-dependent stability are critical parameters influencing its application and environmental behavior. The provided experimental protocols offer standardized approaches for the analysis and characterization of this important insecticide, supporting both quality control and research and development efforts.

References

Understanding the Insecticidal Activity of Cartap as a Pro-drug of Nereistoxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cartap, a synthetic insecticide, serves as a notable example of a pro-drug strategy in pest management. Its insecticidal efficacy is not inherent but is realized through its metabolic conversion into the potent neurotoxin, nereistoxin. This technical guide provides a comprehensive overview of the mechanisms underlying Cartap's activity, from its bioactivation to its interaction with the target site. It details the signaling pathways affected, presents quantitative data on its efficacy, and outlines the experimental protocols for its evaluation, offering a valuable resource for researchers in insecticide development and neurotoxicology.

Introduction

Cartap is a thiocarbamate insecticide that has been utilized for the control of a variety of chewing and sucking insect pests in agriculture.[1] Its development was inspired by the naturally occurring neurotoxin, nereistoxin, which was first isolated from the marine annelid Lumbriconereis heteropoda.[1] While effective, nereistoxin itself has limitations in terms of stability and application. Cartap was designed as a more stable pro-drug that, once absorbed by the target insect, is metabolized into the active nereistoxin.[1][2] This guide delves into the technical aspects of Cartap's function as a pro-insecticide, exploring its conversion to nereistoxin and the subsequent toxicological effects.

Bioactivation of Cartap to Nereistoxin

The insecticidal action of Cartap is contingent upon its biotransformation into nereistoxin within the insect's body.[2] This conversion is a critical step in its mode of action and is believed to be mediated by enzymatic hydrolysis and oxidation.

Metabolic Pathway

While the precise enzymatic machinery can vary between insect species, the generally accepted pathway involves the hydrolytic cleavage of the thiocarbamate groups of Cartap to form dihydronereistoxin. This intermediate is then oxidized to form the cyclic disulfide, nereistoxin. This bioactivation process is crucial for the toxification of the compound.

Mechanism of Action of Nereistoxin

Nereistoxin exerts its insecticidal effect by targeting the insect's central nervous system. Specifically, it acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the insect central nervous system. The binding of the neurotransmitter acetylcholine (ACh) to nAChRs leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the postsynaptic membrane, propagating the nerve impulse.

Nereistoxin's Interaction with nAChRs

Nereistoxin binds to a site on the nAChR that is distinct from the acetylcholine binding site. This allosteric binding does not prevent ACh from binding but it does prevent the channel from opening, or it blocks the channel pore. This non-competitive antagonism effectively blocks cholinergic neurotransmission, leading to paralysis and eventual death of the insect.

Quantitative Data

The insecticidal efficacy of Cartap and its active metabolite, nereistoxin, can be quantified through various toxicological endpoints.

Acute Toxicity Data

The following tables summarize the acute toxicity (LD50 and LC50 values) of Cartap and nereistoxin against various insect species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.

Table 1: Acute Toxicity of Cartap Hydrochloride

| Insect Species | Administration Route | LD50/LC50 | Reference |

| Neoleucinodes elegantalis (larvae) | Topical | >80% mortality | |

| Monkey | Oral | 100-200 mg/kg |

Table 2: Acute Toxicity of Nereistoxin

| Insect Species | Administration Route | LD50/LC50 | Reference |

| Rhopalosiphum padi | Not Specified | 17.14 µg/mL | |

| Mythimna separata | Not Specified | 136.86 µg/mL | |

| Myzus persicae | Not Specified | 138.37 µg/mL |

Nicotinic Acetylcholine Receptor Binding Affinity

The potency of nereistoxin as an nAChR antagonist is reflected in its binding affinity, often expressed as the half-maximal inhibitory concentration (IC50).

Table 3: Nereistoxin IC50 Values for nAChR Inhibition

| Receptor Type/Organism | IC50 | Reference |

| Periplaneta americana nAChR | 170 µM ([¹²⁵I]α-bungarotoxin displacement) | |

| Drosophila melanogaster nAChR | 66 µM ([¹²⁵I]α-bungarotoxin displacement) | |

| Chicken α7 nAChR | 50 µM | |

| Chicken α4β2 nAChR | 50 µM | |

| Drosophila/chicken hybrid ALS/β2 nAChR | 10 µM | |

| Drosophila/chicken hybrid SAD/β2 nAChR | 10 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the insecticidal activity of Cartap and nereistoxin.

Insecticide Toxicity Bioassay

This protocol outlines a general method for determining the lethal concentration (LC50) of an insecticide against a target insect pest.

Objective: To determine the concentration of a test compound that causes 50% mortality in a population of test insects.

Materials:

-

Test insects of a uniform age and stage

-

Test compound (e.g., this compound)

-

Solvent (e.g., acetone, water)

-

Petri dishes or vials

-

Micropipettes

-

Filter paper

-

Incubator with controlled temperature and humidity

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this stock, prepare a series of serial dilutions to create a range of concentrations. A control group with only the solvent should also be prepared.

-

Treatment Application:

-

Topical Application: Apply a small, measured volume (e.g., 1 µL) of each test solution directly to the dorsal thorax of individual insects using a micropipette.

-

Diet Incorporation: Incorporate the test solutions into the artificial diet of the insects.

-

Leaf Dip Assay: For phytophagous insects, dip leaves of the host plant into the test solutions for a set time (e.g., 10 seconds), allow them to air dry, and then place them in containers with the insects.

-

-

Incubation: Place the treated insects in an incubator under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 L:D photoperiod).

-

Mortality Assessment: Record the number of dead and live insects at specified time points (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

-

Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a radioligand displacement assay to determine the binding affinity of a test compound to nAChRs.

Objective: To measure the ability of a test compound (e.g., nereistoxin) to displace a radiolabeled ligand from nAChRs.

Materials:

-

Insect tissue rich in nAChRs (e.g., insect heads)

-

Radiolabeled ligand (e.g., [³H]imidacloprid, [³H]epibatidine)

-

Test compound (nereistoxin)

-

Binding buffer (e.g., Tris-HCl buffer with appropriate salts)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Homogenizer

-

Centrifuge

Procedure:

-

Membrane Preparation: Homogenize the insect tissue in ice-cold buffer. Centrifuge the homogenate at a low speed to remove large debris. Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction containing the nAChRs. Wash the pellet with fresh buffer and resuspend it to a desired protein concentration.

-

Binding Reaction: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Electrophysiological Recording

This protocol provides a general outline for performing whole-cell patch-clamp recordings from isolated insect neurons to study the effects of nereistoxin on nAChR currents.

Objective: To measure the effect of nereistoxin on acetylcholine-evoked currents in insect neurons.

Materials:

-

Isolated insect neurons

-

External (bath) solution

-

Internal (pipette) solution

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Microscope

-

Patch pipettes

-

Acetylcholine and nereistoxin solutions

Procedure:

-

Neuron Preparation: Isolate and culture neurons from the desired insect tissue (e.g., central nervous system ganglia).

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording Setup: Place the cultured neurons in a recording chamber on the stage of a microscope and perfuse with the external solution.

-

Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Current Recording: Clamp the membrane potential at a holding potential (e.g., -70 mV). Apply acetylcholine to the bath to evoke inward currents through the nAChRs.

-

Drug Application: After establishing a stable baseline of ACh-evoked currents, co-apply nereistoxin with acetylcholine and record the changes in the current amplitude.

-

Data Analysis: Measure the peak amplitude of the ACh-evoked currents before and after the application of nereistoxin. Plot the percentage of current inhibition as a function of the nereistoxin concentration to determine the IC50.

Analytical Quantification by HPLC-MS/MS

This protocol describes a method for the quantitative analysis of Cartap and nereistoxin in biological samples.

Objective: To accurately measure the concentrations of Cartap and nereistoxin in insect hemolymph or tissue extracts.

Materials:

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Analytical column (e.g., C18 column)

-

Mobile phases (e.g., acetonitrile and water with formic acid)

-

Biological samples (e.g., insect hemolymph)

-

Extraction solvent (e.g., acetonitrile)

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation: To a known volume of the biological sample, add the internal standard and the extraction solvent.

-

Extraction: Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins and other solids.

-

Supernatant Collection: Carefully collect the supernatant containing the analytes.

-

Evaporation and Reconstitution (if necessary): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

-

HPLC-MS/MS Analysis: Inject a known volume of the prepared sample onto the HPLC-MS/MS system.

-

Data Acquisition: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for Cartap, nereistoxin, and the internal standard.

-

Quantification: Construct a calibration curve using standards of known concentrations. Calculate the concentration of Cartap and nereistoxin in the samples by comparing their peak area ratios to the internal standard with the calibration curve.

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of a pro-insecticide like Cartap.

Conclusion

Cartap exemplifies a successful pro-drug approach in insecticide design, leveraging the insect's own metabolic processes to deliver a potent neurotoxin to its target site. A thorough understanding of its bioactivation, the mechanism of action of its active metabolite nereistoxin, and the methodologies to evaluate its efficacy is crucial for the development of novel and effective pest control strategies. This technical guide provides a foundational resource for researchers and professionals working in this field, offering both a conceptual framework and practical experimental details.

References

Initial studies on Cartap hydrochloride's effect on insect nervous systems

An In-depth Technical Guide on the Initial Studies of Cartap Hydrochloride's Effect on Insect Nervous Systems

Introduction

This compound is a broad-spectrum systemic insecticide widely used for the control of chewing and sucking insect pests in various crops, including rice, vegetables, and tea.[1][2] Originally derived from the natural toxin Nereistoxin (NTX), isolated from the marine annelid Lumbriconereis heteropoda, Cartap was developed as a synthetic analogue with potent insecticidal properties.[3][4] It functions primarily as a contact and stomach poison, leading to the paralysis and subsequent death of the target insect.[1]

Early investigations into its mode of action revealed that Cartap's primary target is the insect's central nervous system. Specifically, it interferes with synaptic transmission at nicotinic acetylcholine receptors (nAChRs), which are crucial for fast excitatory neurotransmission in insects. This guide provides a detailed overview of the initial studies that elucidated the neurotoxic effects of this compound, focusing on its mechanism of action, the experimental protocols used for its characterization, and the quantitative data from these foundational investigations.

Core Mechanism of Action

This compound exerts its neurotoxic effects by acting as an antagonist of insect nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that, upon binding to the neurotransmitter acetylcholine (ACh), open to allow the influx of cations, leading to neuronal depolarization. Cartap disrupts this process through a non-competitive blocking mechanism.

Initially, Cartap was considered a pro-insecticide that required metabolic conversion to the active form, Nereistoxin (NTX). However, subsequent research demonstrated that Cartap can also act directly on the nAChR. Both Cartap and NTX function as ion channel blockers. Rather than competing with acetylcholine at its binding site (the orthosteric site), Cartap and its derivatives bind to a different site located within the ion channel pore, known as the noncompetitive blocker (NCB) site. This binding physically obstructs the flow of ions, even when acetylcholine is bound to the receptor, thereby preventing depolarization and blocking cholinergic transmission. This leads to the characteristic paralysis observed in poisoned insects.

Quantitative Data Summary

| Compound | Assay Type | Species/Preparation | Potency / Effect | Reference |

| Cartap | Toxicity Bioassay (30-min) | Salmon lice (Lepeophtheirus salmonis) | EC₅₀ = 4.9 mg L⁻¹ | |

| Cartap | Toxicity Bioassay (24-h) | Salmon lice (Lepeophtheirus salmonis) | EC₅₀ = 5.2 µg L⁻¹ | |

| Cartap | [³H]TCP Binding Assay | Honeybee (Apis mellifera) nAChR | >200-fold more effective at pH 7.4 than at pH 6.1 | |

| Cartap & Nereistoxin | [³H]TCP Binding Assay | Honeybee (Apis mellifera) nAChR | Described as "equally potent" competitive displacers of [³H]TCP |

Experimental Protocols

The characterization of Cartap's effects on the insect nervous system relies on two primary experimental approaches: radioligand binding assays to study the interaction with the receptor and electrophysiology to measure the functional consequences of this interaction.

Radioligand Competitive Binding Assay

This technique is used to determine the binding affinity of Cartap for the nAChR noncompetitive blocker site. It measures the ability of unlabeled Cartap to compete with a radiolabeled ligand that specifically binds to the NCB site, such as [³H]Thienylcyclohexylpiperidine ([³H]TCP).

Methodology

-

Membrane Preparation:

-

Heads from the target insect (e.g., honeybees) are dissected and frozen in liquid nitrogen.

-

The frozen tissue is homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, plus protease inhibitors).

-

The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris.

-

The resulting supernatant is subjected to high-speed centrifugation (e.g., 20,000 x g for 10 minutes) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method like the BCA assay.

-

-

Binding Assay:

-

The assay is conducted in a 96-well plate format.

-

To each well, the following are added in sequence: membrane preparation (50-120 µg protein), varying concentrations of unlabeled this compound, and a fixed concentration of the radioligand ([³H]TCP).

-

Total Binding wells contain only the membrane and radioligand.

-

Non-specific Binding wells contain the membrane, radioligand, and a high concentration of an unlabeled NCB ligand to saturate the binding sites.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the Cartap concentration.

-

A non-linear regression analysis is used to fit the curve and determine the IC₅₀ value (the concentration of Cartap that inhibits 50% of specific [³H]TCP binding).

-

The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to study the function of ion channels expressed in a heterologous system, such as Xenopus laevis oocytes. It allows for the precise control of the cell's membrane potential while measuring the currents flowing through the expressed insect nAChRs in response to acetylcholine and the blocking effects of Cartap.

Methodology

-

Oocyte Preparation and Injection:

-

Oocytes are surgically harvested from a female Xenopus laevis frog.

-

The oocytes are defolliculated (the surrounding follicular cell layer is removed).

-

cRNA (complementary RNA) encoding the subunits of the desired insect nAChR is microinjected into the cytoplasm of the oocytes.

-

The injected oocytes are incubated for 2-5 days to allow for the expression and assembly of functional nAChR channels on the cell membrane.

-

-

Electrophysiological Recording:

-

An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).

-

Two microelectrodes are impaled into the oocyte.

-

Voltage Electrode: Measures the oocyte's membrane potential (Vm).

-

Current Electrode: Injects current into the oocyte.

-

-

A voltage-clamp amplifier is used to hold the membrane potential at a specific value (e.g., -80 mV) by injecting a current that is equal and opposite to the current flowing through the ion channels.

-

-

Drug Application and Data Acquisition:

-

The baseline current is recorded.

-

Acetylcholine is applied to the oocyte via the perfusion system, which activates the nAChRs and elicits an inward current.

-

After washing out the acetylcholine, the oocyte is pre-incubated with this compound for a set duration.

-

Acetylcholine is co-applied with Cartap, and the resulting current is recorded. A reduction in the current amplitude compared to the control (ACh alone) indicates a blocking effect.

-

This process is repeated with multiple concentrations of Cartap to generate a dose-response curve.

-

-

Data Analysis:

-

The peak current amplitude for each Cartap concentration is measured.

-

The percentage of inhibition is calculated for each concentration relative to the control response.

-

The data are plotted, and a dose-response curve is fitted to determine the IC₅₀ value, representing the concentration of Cartap that blocks 50% of the acetylcholine-induced current.

-

Conclusion

The initial investigations into the effects of this compound on insect nervous systems successfully identified its primary molecular target and fundamental mechanism of action. Foundational studies established that Cartap functions as a potent non-competitive blocker of the nicotinic acetylcholine receptor ion channel. Through the use of radioligand binding assays and electrophysiological techniques, researchers demonstrated that Cartap obstructs the flow of ions through the nAChR pore, leading to a shutdown of excitatory neurotransmission and causing paralysis in insects. These early findings provided a clear understanding of Cartap's neurotoxicity and laid the groundwork for the development of other insecticides targeting the economically important nAChR site.

References

- 1. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Cartap hydrolysis relative to its action at the insect nicotinic channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

Cartap Hydrochloride as a Ryanodine Receptor Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cartap hydrochloride, a derivative of nereistoxin, is a broad-spectrum insecticide whose mechanism of action extends to the modulation of ryanodine receptors (RyRs), critical intracellular calcium release channels. This technical guide provides an in-depth examination of this compound's role as a ryanodine receptor inhibitor. While the primary insecticidal action of Cartap and its metabolite, nereistoxin, involves the blockade of nicotinic acetylcholine receptors, its interaction with ryanodine receptors presents a secondary mechanism with significant physiological implications. This document summarizes the available data on its inhibitory effects, details relevant experimental protocols for studying these interactions, and visualizes the associated signaling pathways and experimental workflows. The information presented is intended to support further research into the toxicological profile of this compound and the potential for targeting ryanodine receptors in drug development.

Introduction to Ryanodine Receptors

Ryanodine receptors (RyRs) are a class of large-conductance intracellular calcium channels located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells.[1][2][3] These homotetrameric channels, with a molecular mass exceeding 2 megadaltons, are the largest known ion channels.[1][3] There are three main isoforms in mammals: RyR1, predominantly found in skeletal muscle; RyR2, the primary isoform in cardiac muscle; and RyR3, which is expressed at lower levels in various tissues, including the brain.

RyRs play a pivotal role in excitation-contraction (E-C) coupling by mediating the release of stored calcium ions (Ca²⁺) from the SR/ER into the cytosol. This elevation in cytosolic Ca²⁺ concentration is the trigger for muscle contraction and is involved in a multitude of other cellular signaling processes. The activity of RyRs is tightly regulated by various endogenous modulators, including Ca²⁺ itself (in a process known as calcium-induced calcium release or CICR), ATP, calmodulin, and protein kinases.

Mechanism of Action: this compound as a Ryanodine Receptor Inhibitor

The primary toxicological mechanism of this compound is attributed to its conversion to nereistoxin, which acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade. However, a significant body of evidence indicates a secondary mechanism involving the modulation of intracellular calcium signaling through the inhibition of ryanodine receptors.

This compound has been shown to inhibit the binding of [³H]-ryanodine to the Ca²⁺ release channel of the sarcoplasmic reticulum in a dose-dependent manner. This inhibitory action on [³H]-ryanodine binding suggests that this compound directly or allosterically modifies the receptor, preventing the binding of ryanodine, which itself is a potent modulator of the channel. The binding of ryanodine is known to lock the channel in an open sub-conductance state, so its inhibition by Cartap implies a stabilization of a closed or non-conducting state of the RyR.

This inhibition of RyR function is hypothesized to contribute to the observed toxic effects of Cartap, such as tonic diaphragmatic contraction, by disrupting normal calcium homeostasis within muscle cells. The dose-dependent nature of this inhibition is a critical aspect, though specific quantitative measures of potency, such as IC50 or Kᵢ values, are not consistently reported in the available literature.